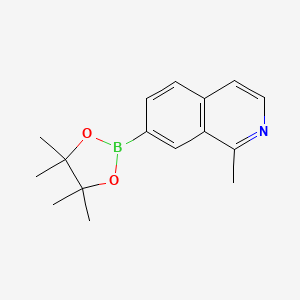
1-Methylisoquinoline-7-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD26142703 is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is often utilized in the fields of chemistry, biology, medicine, and industry for its versatile applications.
Méthodes De Préparation
The preparation of MFCD26142703 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The preparation method is designed to be simple and suitable for large-scale production, ensuring good solubility and stability of the compound .
Analyse Des Réactions Chimiques
MFCD26142703 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
MFCD26142703 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is explored for its potential therapeutic properties and its role in drug development. Additionally, in industry, MFCD26142703 is used in the production of various materials and chemicals due to its reactivity and stability .
Mécanisme D'action
The mechanism of action of MFCD26142703 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Understanding the mechanism of action is crucial for exploring the potential therapeutic applications of the compound .
Comparaison Avec Des Composés Similaires
MFCD26142703 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or reactivity. MFCD26142703 stands out due to its specific properties and applications. Some similar compounds include those used in similar research applications or those with similar chemical structures .
Propriétés
Formule moléculaire |
C16H20BNO2 |
|---|---|
Poids moléculaire |
269.1 g/mol |
Nom IUPAC |
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C16H20BNO2/c1-11-14-10-13(7-6-12(14)8-9-18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
Clé InChI |
NVUIUUWKFLKKTI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



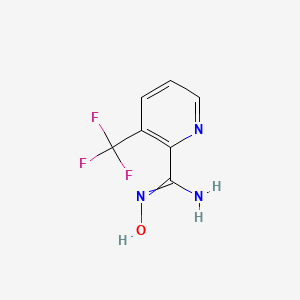
![2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
![2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688845.png)
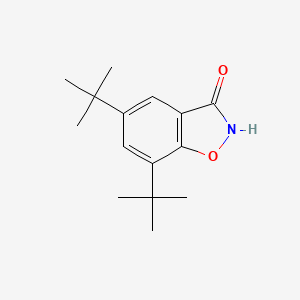
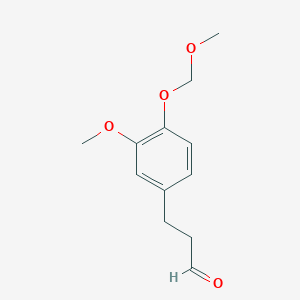
![(E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one](/img/structure/B13688870.png)
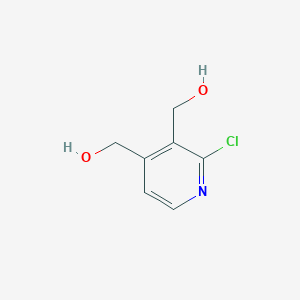
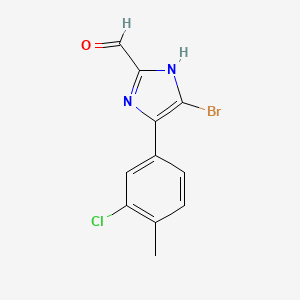

![2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688889.png)

![5-Bromo-7-methyl-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13688892.png)

